1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
Description
1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine (CAS 113049-35-7) is a piperazine derivative featuring a 1-methylimidazole substituent. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.22 g/mol . The compound is a white to off-white solid, typically stored at 2–8°C to maintain stability . It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic drug candidates.
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFBKAXXSIIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655413 | |
| Record name | 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-71-7 | |
| Record name | 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure.
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific interactions of this compound with its targets leading to these effects are yet to be elucidated.
Biochemical Pathways
Imidazole compounds are known to be involved in a variety of biological pathways due to their presence in key biological molecules such as histidine, purine, and histamine.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine. These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.
Biological Activity
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a piperazine ring linked to an imidazole moiety. This structural configuration is significant as it influences the compound's interaction with various biological targets.
Target Interactions:
- Enzyme Inhibition: The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.
- Receptor Modulation: It acts as a positive allosteric modulator for the mGluR2 receptor, which is implicated in the treatment of psychosis. Studies have shown that it can inhibit hyperactivity induced by methamphetamine and mescaline in animal models .
Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in inflammation and tumor growth. Its ability to modulate these pathways highlights its potential as a therapeutic agent in various diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high solubility in polar solvents, which enhances its bioavailability. It is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Biological Activities
The biological activities of this compound are extensive:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against multidrug-resistant bacteria, making it a candidate for further development as an antibiotic .
- Psychotropic Effects: Research on mGluR2 modulation indicated that the compound could effectively reduce psychotic symptoms in animal models, supporting its potential use in psychiatric disorders .
- Cancer Research: In vitro studies showed that the compound inhibited tumor cell growth through apoptosis induction and cell cycle arrest, suggesting it may serve as a basis for novel anticancer therapies .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties. For example, it showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for S. aureus and 0.025 mg/mL for E. coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
- Antifungal Activity : The compound also exhibited antifungal effects against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Neurological Research
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has been identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2). A study highlighted its potential in treating psychosis, showing efficacy in animal models by inhibiting methamphetamine-induced hyperactivity .
Cytochrome P450 Interaction
Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. It has been shown to affect the activity of CYP2D6, an important enzyme in pharmacokinetics . Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens.
Chemical Reactions
The compound can undergo various chemical transformations:
| Reaction Type | Example Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxide derivatives |
| Reduction | Lithium aluminum hydride | Reduced imidazole derivatives |
| Substitution | Alkyl halides + base | N-alkylated piperazine derivatives |
Case Study 1: Antimicrobial Efficacy Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various imidazole and piperazine derivatives, including this compound. The results indicated that it exhibited moderate to high activity against multiple bacterial strains, outperforming several standard antibiotics in specific assays .
Case Study 2: Pharmacological Profile Assessment
In another research effort, the pharmacological profile was assessed to explore potential therapeutic applications against resistant bacterial strains. The findings suggested promising activity that warrants further investigation into its mechanism and efficacy in vivo .
Comparison with Similar Compounds
Structural Features
The compound’s core structure comprises a piperazine ring linked to a 1-methylimidazole group via a methylene bridge. Below is a comparison with similar piperazine-imidazole derivatives:
Key Observations :
- Complexity : The target compound has a simpler structure compared to analogues with nitro groups (e.g., ), triazole rings (e.g., ), or aryl substituents (e.g., ).
- Electronic Effects : The 1-methylimidazole group provides electron-rich aromaticity, contrasting with electron-withdrawing nitro groups in analogues .
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Therapeutic Potential: Complex hybrids (e.g., ) show targeted anticancer activity, whereas simpler derivatives (e.g., ) modulate neurotransmitter receptors.
- SAR Insights : Methyl groups at imidazole positions enhance tubulin-binding activity , suggesting the target compound’s methyl group may optimize pharmacokinetics in related applications.
Preparation Methods
Alkylation of 1-Methylimidazole with Piperazine Derivatives
Synthetic Route:
The primary and most documented method for synthesizing 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine involves the alkylation of 1-methylimidazole with a piperazine derivative bearing a suitable leaving group (such as a halide or sulfonate ester). This reaction typically proceeds in the presence of a base, commonly potassium carbonate, which acts to deprotonate the nucleophile and promote substitution.
- Solvent: Organic solvents like acetonitrile are preferred due to their ability to dissolve both reactants and base while providing a suitable medium for nucleophilic substitution.
- Temperature: The reaction is often conducted at room temperature to moderate temperatures to optimize yield and minimize side reactions.
- Base: Potassium carbonate is commonly used because it is a mild inorganic base that facilitates deprotonation without causing decomposition of sensitive groups.
Mechanism:
The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon adjacent to the imidazole ring, displacing the leaving group and forming the methylene bridge connecting the two heterocycles.
Industrial Scale Adaptations:
For industrial production, the same basic synthetic route is scaled up with optimizations such as continuous flow reactors to improve reaction efficiency and yield. Purification techniques including crystallization and advanced chromatographic methods are employed to ensure high purity of the final compound.
Data Table: Summary of Preparation Methods
| Method | Reactants | Conditions | Solvent | Base | Notes |
|---|---|---|---|---|---|
| Alkylation | 1-Methylimidazole + piperazine derivative (e.g., halide) | Room temperature to mild heating | Acetonitrile | Potassium carbonate | Most common and direct method |
| Click Chemistry (Hybridization) | Piperazine-alkyne + imidazole-azide derivatives | Cu(I)-catalyzed azide-alkyne cycloaddition | Various organic solvents | Cu(I) catalyst (e.g., CuSO4 + sodium ascorbate) | Used for creating triazole-linked hybrids |
| Oxidation Post-Synthesis | This compound | Hydrogen peroxide, catalyst | Various | - | For derivatization of imidazole ring |
| Reduction Post-Synthesis | Same as above | Catalytic hydrogenation (Pd/C) | Various | - | For modifying ring saturation |
Research Findings and Analysis
Yield and Purity:
The alkylation method typically yields the target compound in moderate to high yields with good purity when optimized. The use of potassium carbonate as a base minimizes side reactions and degradation.Scalability:
The straightforward nature of the alkylation reaction allows for easy scale-up. Industrial processes incorporate continuous flow reactors and refined purification steps to meet quality standards.Versatility:
The compound's preparation can accommodate various substituents on the imidazole or piperazine rings by modifying the starting materials, allowing for the synthesis of a range of derivatives for research and pharmaceutical applications.Applications Influence Preparation: The preparation method is influenced by the intended application. For example, derivatives for medicinal chemistry may require additional functionalization post-synthesis, while industrial uses may prioritize cost-efficiency and scalability.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine?
Synthesis optimization requires precise control of reaction parameters. For example, multi-step reactions involving nucleophilic substitution or Mannich reactions (common for imidazole-piperazine derivatives) benefit from:
- Temperature control : Elevated temperatures (~80°C) for coupling steps (e.g., benzyl chloride with piperazine) .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (using Et₂O) improves yield and purity .
- Characterization : NMR (¹H/¹³C), IR, and mass spectrometry confirm structural integrity .
Q. How can the structural stability of this compound be assessed under varying pH conditions?
- pH stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or LC-MS .
- X-ray crystallography : Resolve crystal structures to identify pH-sensitive functional groups (e.g., imidazole’s tautomeric equilibrium) .
- Computational modeling : Use tools like Gaussian or Schrödinger Suite to predict protonation states and stability .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in cytochrome P450 2D6 (CYP2D6) inactivation?
- Kinetic studies : Measure time-dependent activity loss using dextromethorphan O-demethylase assays. Parameters include (inhibitor affinity) and (inactivation rate) .
- Trapping experiments : Use nucleophiles (e.g., glutathione) to capture reactive intermediates, followed by LC-MS/MS analysis .
- Apoprotein adduct detection : SDS-PAGE or MALDI-TOF to identify covalent modifications .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Substituent variation : Compare analogs with modified imidazole (e.g., 2-methyl vs. 2-ethyl) or piperazine (e.g., N-benzyl vs. N-aryl) groups .
- Biological assays : Test derivatives in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate structural changes with activity .
- Computational docking : Use AutoDock or MOE to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Comparative structural analysis : Overlay crystal structures or perform DFT calculations to identify critical functional groups (e.g., nitro vs. methyl substituents) .
- Replicate assays : Standardize experimental conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends in activity across studies .
Methodological and Data Analysis Questions
Q. What chromatographic techniques are optimal for quantifying this compound in biological matrices?
- LC-MS/MS : Use reversed-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for high sensitivity .
- Internal standards : Deuterated analogs (e.g., d₃-1-[(1-methylimidazolyl)methyl]piperazine) improve quantification accuracy .
Q. How can researchers validate the compound’s metabolic stability in vitro?
- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP2D6) to assess competitive/non-competitive inhibition .
Computational and Structural Analysis
Q. What computational tools are recommended for predicting the compound’s interaction with membrane transporters?
- Molecular dynamics (MD) simulations : GROMACS or NAMD to model lipid bilayer penetration .
- Machine learning models : Use ADMET Predictor or SwissADME to estimate permeability (e.g., P-gp substrate likelihood) .
Q. How can electrostatic potential maps aid in understanding reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
